Product packaging for Methyl 2-methyldodecanoate(Cat. No.:CAS No. 55554-08-0)

Methyl 2-methyldodecanoate

Cat. No.: B13421564
CAS No.: 55554-08-0
M. Wt: 228.37 g/mol
InChI Key: IMZMJDATCHRVSX-UHFFFAOYSA-N
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Description

Methyl 2-methyldodecanoate (CAS 55554-08-0) is a branched-chain fatty acid methyl ester (FAME) that serves as a valuable synthetic intermediate and reference standard in organic and biochemical research. Its molecular formula is C 14 H 28 O 2 and it has a molecular weight of 228.37 g/mol . A primary research application of this compound is its role as a precursor in the synthesis of more complex, unsaturated fatty acid compounds. It is a direct intermediate in the multi-step synthesis of trans-2-methyl-2-dodecenoic acid , demonstrating its utility in producing molecules with specific stereochemistry and double-bond placement . This makes it particularly relevant for studies in lipid chemistry, the development of novel biosynthetic pathways, and the structural analysis of branched fatty acids. As a branched FAME, it is also of significant interest in the study of bacterial volatiles and metabolic profiling. Research on actinomycete bacteria has identified a wide array of novel branched FAMEs as major constituents of their headspace extracts . The presence of a methyl branch at the 2-position alters the physical and chemical properties of the molecule compared to its straight-chain analog, influencing its behavior in chromatographic separations and its mass spectral fragmentation pattern, which is crucial for accurate identification in complex mixtures. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28O2 B13421564 Methyl 2-methyldodecanoate CAS No. 55554-08-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55554-08-0

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

methyl 2-methyldodecanoate

InChI

InChI=1S/C14H28O2/c1-4-5-6-7-8-9-10-11-12-13(2)14(15)16-3/h13H,4-12H2,1-3H3

InChI Key

IMZMJDATCHRVSX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)C(=O)OC

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of Methyl 2 Methyldodecanoate

The presence of methyl 2-methyldodecanoate and related branched-chain fatty acids is not widespread, but significant concentrations have been identified in specific microbial habitats, pointing to specialized metabolic capabilities.

Bioproduction in Diverse Microbial Systems

Dense blooms of the marine cyanobacterium Trichodesmium erythraeum have been identified as a notable source of 2-methyl-branched fatty acids, including the unesterified precursor to this compound, 2-methyldodecanoic acid. nih.govnih.gov During expeditions in the Gulf of Mexico, surface slicks containing these blooms were found to contain abundant and atypical free fatty acids, with 2-methyldecanoic acid and 2-methyldodecanoic acid being prominent. nih.govnih.gov The identification of these compounds was confirmed through gas chromatography-mass spectrometry (GC-MS) analysis, which revealed fragmentation patterns distinct from their straight-chain counterparts. acs.org

The actinomycete Micromonospora aurantiaca is a known producer of a diverse array of fatty acid methyl esters (FAMEs), including those with methyl branches. nih.gov Research has shown that this bacterium's headspace contains a complex mixture of over 90 compounds, with FAMEs being a major class. nih.gov This includes saturated unbranched, monomethyl, and dimethyl branched FAMEs. nih.gov While the direct identification of this compound is not always specified, the capability of M. aurantiaca to produce a variety of α-branched FAMEs is well-documented. nih.gov

Furthermore, bacteria from the genus Chitinophaga are also recognized for their production of C-2 methylated esters. This indicates a broader distribution of the biosynthetic machinery required for producing such compounds among different bacterial phyla.

Comparative Analysis with Straight-Chain Dodecanoate (B1226587) Esters in Biological Samples

In biological samples where this compound or its precursor acid are found, a comparison with their straight-chain analogue, methyl dodecanoate, provides insights into the metabolic focus of the organism. In the case of Trichodesmium erythraeum blooms, it has been observed that the 2-methyl-branched fatty acids are present in significantly higher concentrations than their straight-chain counterparts. acs.org This suggests a specific and important biological role for these branched compounds within the cyanobacterial colony or its immediate environment. The mass spectra of the 2-methyl-branched esters show a characteristic fragment at m/z 88, which is absent in the spectra of straight-chain esters that are dominated by a fragment at m/z 74 due to a McLafferty rearrangement. acs.org The straight-chain analogues, such as methyl decanoate (B1226879) and methyl dodecanoate, are also identified in these samples, but in lower abundance. acs.org

Table 1: Comparison of key mass spectral fragments for straight-chain and 2-methyl-branched fatty acid methyl esters.
CompoundCharacteristic Mass Fragment (m/z)Significance
Methyl dodecanoate74Result of McLafferty rearrangement in straight-chain esters
This compound88Indicative of branching at the C-2 position

Elucidation of Biosynthetic Mechanisms

The unique structure of this compound, featuring both an ester methyl group and a methyl branch on the fatty acid chain, points to specific enzymatic pathways for its synthesis.

Origins of the Ester Methyl Group (e.g., S-adenosylmethionine (SAM)-dependent Methylation)

The methyl group of the ester functional group in this compound is derived from the universal methyl donor, S-adenosylmethionine (SAM). nih.gov This is a common biochemical strategy for the methylation of carboxylic acids. Feeding experiments with isotopically labeled [methyl-²H₃]methionine in Micromonospora aurantiaca have confirmed that the methyl ester function is derived from SAM. nih.gov This process is catalyzed by SAM-dependent methyltransferases, a large and diverse family of enzymes.

Incorporation of Precursors for the C-2 Methyl Branch (e.g., Propanoate)

The methyl group at the C-2 position of the dodecanoate chain originates from the incorporation of a specific precursor during fatty acid synthesis. In bacteria capable of producing 2-methyl-branched fatty acids, the biosynthesis is initiated with a branched-chain primer. For the synthesis of fatty acids with a methyl group at an even-numbered carbon atom, such as the C-2 position, propionyl-CoA serves as the starter unit. wikipedia.org Feeding experiments with isotopically labeled [²H₅]sodium propionate (B1217596) in Micromonospora aurantiaca have demonstrated its role as a precursor for these α-methyl branches. nih.gov The bacterial fatty acid synthase (FAS) then elongates this propionyl-CoA starter unit with malonyl-CoA extender units to build the full-length fatty acid chain. wikipedia.org

Table 2: Precursors for the Biosynthesis of this compound.
Structural FeaturePrecursor MoleculeBiochemical Intermediate
Ester Methyl GroupMethionineS-adenosylmethionine (SAM)
C-2 Methyl BranchPropanoatePropionyl-CoA

Fatty Acid Synthase (FAS) System Involvement in Branched Fatty Acid Elongation

The biosynthesis of fatty acids is a fundamental metabolic process catalyzed by the Fatty Acid Synthase (FAS) system. taylorandfrancis.com While typically associated with the production of straight-chain fatty acids (StCFAs), the metazoan FAS (mFAS) is a multifunctional enzyme system that also demonstrates the capability to synthesize branched-chain fatty acids (BCFAs), albeit at significantly lower rates. nih.gov This promiscuity allows for the incorporation of alternative substrates, leading to structural diversity in the resulting fatty acid chains. nih.gov

The canonical synthesis of StCFAs, such as palmitic acid, begins with an acetyl-CoA starter unit and proceeds through sequential additions of two-carbon units derived from malonyl-CoA extender molecules. taylorandfrancis.comwikipedia.org The entire process is a cycle of condensation, reduction, dehydration, and a second reduction, with the growing acyl chain attached to the acyl carrier protein (ACP) domain, shuttling it between the various catalytic domains of the FAS complex. researchgate.net

In the formation of mid-chain methyl-branched fatty acids, such as the parent acid of this compound, the key distinction lies in the substitution of the standard malonyl-CoA extender unit with a methylmalonyl-CoA unit at a specific elongation cycle. nih.govresearchgate.net The precursor for methylmalonyl-CoA is typically propionyl-CoA, which is carboxylated by propionyl-CoA carboxylase (PCC). nih.gov

The ketoacyl synthase (KS) domain of the FAS complex is the rate-determining step for this process, as it catalyzes the condensation reaction and dictates substrate specificity. nih.gov Kinetic studies have revealed that the turnover number of mFAS with methylmalonyl-CoA is substantially lower—approximately 150 times slower—than with malonyl-CoA, indicating a strong preference for the latter. nih.gov This reduced efficiency in elongation with methylmalonyl units often leads to a shift toward the production of medium-chain fatty acids, as the slower condensation rate increases the likelihood of premature chain termination and release by the thioesterase (TE) domain. nih.gov

ComponentRole in Straight-Chain FA Synthesis (StCFA)Role in 2-Methyl Branched-Chain FA Synthesis (BCFA)Reference
Starter UnitAcetyl-CoAAcetyl-CoA nih.gov
Primary Extender UnitMalonyl-CoAMalonyl-CoA (for initial chain elongation) nih.govnih.gov
Branch-Inducing Extender UnitN/AMethylmalonyl-CoA nih.govresearchgate.net
Key Enzyme ComplexFatty Acid Synthase (FAS)Fatty Acid Synthase (FAS) taylorandfrancis.comwikipedia.org
Rate-Limiting DomainKetoacyl Synthase (KS)Ketoacyl Synthase (KS) - with significantly lower efficiency for methylmalonyl-CoA nih.gov
Typical ProductPalmitic Acid (C16:0)Methyl-branched medium to long-chain fatty acids nih.govresearchgate.net

Isotopic Labeling Studies for Biosynthetic Pathway Confirmation

Isotopic labeling is a definitive technique used to trace the metabolic fate of precursors and elucidate biosynthetic pathways. researchgate.netuea.ac.uk This method involves introducing molecules containing stable isotopes (e.g., ¹³C, ²H, ¹⁵N) into a biological system and tracking their incorporation into the final product. nih.gov The specific pattern of isotope incorporation provides direct evidence for the precursor-product relationships and the enzymatic reactions involved.

To confirm the biosynthetic pathway of a 2-methyl branched fatty acid, researchers would conduct feeding experiments with specifically labeled precursors. researchgate.net The analysis of the resulting labeled fatty acid, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, reveals the precise location of the isotopic labels. nih.gov

For this compound, the key hypothesis to test is the incorporation of a methylmalonyl-CoA unit derived from propionate. The following experimental design could be used:

[1-¹³C]Propionate Feeding: Propionate is the direct precursor to propionyl-CoA, which is then carboxylated to form methylmalonyl-CoA. Supplying [1-¹³C]propionate would be expected to result in a ¹³C label at the C-1 (carboxyl) position of the methylmalonyl-CoA extender unit. In the final fatty acid, this would correspond to the carbon atom of the carboxylic acid group immediately following the methyl branch.

[methyl-¹³C]Methionine Feeding: This experiment serves as a crucial control. In many biological systems, methyl groups are added by S-adenosyl methionine (SAM)-dependent methyltransferases. nih.gov If the methyl branch in 2-methyldodecanoate were the result of such a reaction, feeding with [methyl-¹³C]methionine would lead to a ¹³C-labeled methyl group. The absence of such labeling would support the pathway involving methylmalonyl-CoA.

[1,2-¹³C₂]Acetate Feeding: Acetate (B1210297) is the precursor for acetyl-CoA and malonyl-CoA. Feeding with doubly labeled acetate helps to delineate the backbone of the fatty acid chain, confirming that the main chain is constructed from C₂ units derived from acetate. researchgate.net

The expected outcomes from these isotopic labeling studies would provide strong evidence for the specific biosynthetic mechanism.

Isotopically Labeled PrecursorExpected Incorporation Site in 2-Methyldodecanoic AcidInference if IncorporatedReference
[1-¹³C]PropionateCarbonyl carbon (C-1)Confirms the branch arises from a propionate-derived methylmalonyl-CoA unit. nih.gov
[2-¹³C]PropionateMethyl-branched carbon (C-2)Confirms the branch arises from a propionate-derived methylmalonyl-CoA unit. nih.gov
[3-¹³C]PropionateCarbon of the methyl branchConfirms the branch arises from a propionate-derived methylmalonyl-CoA unit. nih.gov
[methyl-¹³C]MethionineNo incorporation expected in the carbon skeletonRules out post-synthesis methylation by a SAM-dependent methyltransferase. nih.gov
[1-¹³C]AcetateAlternating carbons along the fatty acid backbone, excluding the methyl branch and C-2.Confirms the backbone is built from acetate units via malonyl-CoA. researchgate.net

Chemical Synthesis Methodologies for Methyl 2 Methyldodecanoate

Laboratory-Scale Synthetic Approaches

Standard laboratory methods for producing methyl 2-methyldodecanoate primarily involve the creation of the branched fatty acid followed by esterification, or the direct modification of fatty acid precursors.

The introduction of a methyl branch at the α-position (C-2) of a fatty acid ester like dodecanoate (B1226587) can be accomplished through several alkylation strategies. One general approach involves the alkylation of an ester enolate. For instance, the lithium enolate of a straight-chain ester can be generated using a strong base, such as lithium diisopropylamide (LDA), and then reacted with an alkylating agent like methyl iodide to introduce the methyl group at the alpha position.

Another strategy involves the skeletal isomerization of unsaturated fatty acids. google.com This process uses catalysts, such as zeolites, to rearrange the carbon skeleton of an unsaturated fatty acid, like oleic acid, to create branched isomers. google.comresearchgate.net While this method produces a mixture of branched-chain fatty acids, subsequent separation and esterification could yield this compound. researchgate.net The isomerization reaction is typically conducted at high temperatures, ranging from 240°C to 280°C, in the presence of water or a lower alcohol. google.com

In biochemical contexts, the synthesis of branched-chain fatty acids utilizes α-keto acids as primers. wikipedia.org For example, primers derived from the degradation of branched-chain amino acids like valine and isoleucine can be used by fatty acid synthase to build branched fatty acid chains. wikipedia.orgnih.gov While a biological approach, the principles can inform synthetic strategies.

A more direct and common laboratory method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 2-methyldodecanoic acid. smolecule.com This classic reaction involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

The process of esterification condenses the carboxyl group of the acid and the hydroxyl group of the alcohol. sigmaaldrich.com To enhance the reactivity of the carboxylic acid, a catalyst is typically employed. sigmaaldrich.com Catalysts protonate an oxygen atom of the carboxyl group, making it more susceptible to nucleophilic attack by the alcohol. sigmaaldrich.com A common catalyst used for this purpose is boron trichloride (B1173362) (BCl₃) in methanol. sigmaaldrich.com A general procedure involves heating the 2-methyldodecanoic acid with a solution of BCl₃-methanol. sigmaaldrich.com Following the reaction, the product is typically extracted into a nonpolar solvent. sigmaaldrich.com

An alternative procedure involves the bromination of 2-methyldodecanoic acid, followed by the addition of methanol to form the bromo ester. orgsyn.org Subsequent dehydrobromination and purification steps yield the unsaturated ester, which can then be hydrogenated to the saturated this compound. orgsyn.org

Stereoselective Synthesis of this compound Enantiomers

This compound possesses a chiral center at the C-2 position, meaning it exists as two enantiomers, (R)-methyl 2-methyldodecanoate and (S)-methyl 2-methyldodecanoate. The synthesis of enantiomerically pure forms requires stereoselective methods.

Asymmetric synthesis aims to create a specific enantiomer directly. While specific examples for this compound are not prevalent in the reviewed literature, general strategies for α-alkylation using chiral auxiliaries are well-established. This involves attaching a chiral auxiliary to the carboxylic acid, performing the methylation diastereoselectively, and then removing the auxiliary to yield the enantiomerically enriched 2-methyldodecanoic acid, which can then be esterified.

Kinetic resolution is a common technique used to separate a racemic mixture of enantiomers. This method often employs enzymes that selectively react with one enantiomer over the other. Lipases are frequently used for the resolution of 2-methylalkanoic acids through esterification or hydrolysis. diva-portal.org

In the case of resolving racemic 2-methyldecanoic acid, a close structural analog of 2-methyldodecanoic acid, lipase (B570770) from Candida rugosa has been shown to be effective. researchgate.netdiva-portal.org The enzyme catalyzes the esterification of the (R)-enantiomer at a much faster rate than the (S)-enantiomer. By carefully controlling the reaction conditions, such as the choice of alcohol and reaction time, high enantiomeric excess (e.e.) of the remaining acid and the produced ester can be achieved. For example, using lipase-catalyzed esterification in cyclohexane, (R)-2-methyldecanoic acid was produced with an enantiomeric excess of 95%. diva-portal.org

The enantiomeric ratio (E-value), a measure of the enzyme's selectivity, is influenced by factors such as the chain length of the alcohol used in the esterification. researchgate.netdiva-portal.org

SubstrateEnzymeAlcoholE-valueProduct (e.e.)Reference
2-Methyldecanoic AcidCandida rugosa lipase1-Hexanol37 ± 5(R)-2-methyldecanoic acid (>99.8% e.e.) researchgate.netdiva-portal.org
2-Methyldecanoic AcidCandida rugosa lipase1-Heptanol37 ± 5(R)-2-methyldecanoic acid (>99.8% e.e.) researchgate.netdiva-portal.org
2-Methyldecanoic AcidCandida rugosa lipase1-Octanol37 ± 5(R)-2-methyldecanoic acid (>99.8% e.e.) researchgate.netdiva-portal.org
2-Methyldecanoic AcidCandida cylindracea lipase1-Octanol40(R)-2-methyldecanoic acid (95% e.e.) diva-portal.org
Octyl 2-methyldecanoateCandida cylindracea lipase(Hydrolysis)9(S)-2-methyldecanoic acid (80% e.e.) diva-portal.org
Achieved after two consecutive esterification reactions.

Enzymatic and Biocatalytic Synthesis of Fatty Acid Methyl Esters (General relevance for FAMEs)

Enzymatic and biocatalytic methods are gaining importance in the synthesis of FAMEs due to their high selectivity and milder reaction conditions compared to traditional chemical methods. concawe.eu The most common process for producing FAMEs, including branched-chain variants, is the transesterification of triglycerides or the esterification of free fatty acids. concawe.euevitachem.com

Lipases are the most widely used biocatalysts for these reactions. They can catalyze the esterification of free fatty acids with methanol to produce FAMEs. concawe.eu This approach is particularly relevant for feedstocks that contain a high amount of free fatty acids. The enzymatic process avoids the formation of soaps and the need for harsh catalysts, making it a more environmentally friendly option.

In the context of this compound, a lipase could be used to directly esterify 2-methyldodecanoic acid with methanol. As demonstrated in the resolution techniques, the choice of lipase and reaction conditions would be crucial to achieve high yields and, if desired, enantioselectivity. diva-portal.orgresearchgate.net

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Methyldodecanoate

Hydrolytic Transformations

Hydrolysis is a fundamental chemical reaction in which a molecule of water cleaves one or more chemical bonds. In the context of esters like methyl 2-methyldodecanoate, hydrolysis involves the splitting of the ester linkage to yield a carboxylic acid and an alcohol. This transformation can be catalyzed by either an acid or a base, with each pathway exhibiting distinct kinetics and products.

Acid-Catalyzed Hydrolysis Kinetics and Products

The acid-catalyzed hydrolysis of esters is a reversible process that results in the formation of the corresponding carboxylic acid and alcohol. chemguide.co.uk For this compound, this reaction yields 2-methyldodecanoic acid and methanol (B129727). The reaction is typically carried out by heating the ester in the presence of a dilute strong acid, such as hydrochloric acid or sulfuric acid, and an excess of water to drive the equilibrium toward the products. chemguide.co.ukstudy.com

The mechanism involves several steps:

Protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by a water molecule on the activated carbonyl carbon, forming a tetrahedral intermediate.

A proton transfer from the attacking water molecule to one of the oxygen atoms.

Elimination of methanol to reform the carbonyl group.

Deprotonation of the carbonyl oxygen to regenerate the acid catalyst and form the final carboxylic acid product.

The kinetics of this reaction are typically pseudo-first-order. While the reaction rate depends on the concentrations of the ester, water, and the acid catalyst, the concentration of water is usually in large excess and can be considered constant. Therefore, the rate is primarily dependent on the concentration of the ester.

A hypothetical dataset for the acid-catalyzed hydrolysis of this compound is presented below to illustrate the pseudo-first-order kinetics.

Hypothetical Kinetic Data for Acid-Catalyzed Hydrolysis

Time (minutes)Concentration of this compound (M)ln[Ester]
00.100-2.303
300.082-2.501
600.067-2.703
900.055-2.900
1200.045-3.101

Base-Catalyzed Hydrolysis and Saponification Products

Base-catalyzed hydrolysis, commonly known as saponification, is an irreversible process that converts an ester into a carboxylate salt and an alcohol. chemguide.co.ukwikipedia.org When this compound is treated with a strong base, such as sodium hydroxide (B78521) (NaOH), the products are sodium 2-methyldodecanoate (a soap) and methanol. pearson.com This reaction is generally faster and more complete than acid-catalyzed hydrolysis because the final deprotonation step is essentially irreversible. chemguide.co.uk

The mechanism of saponification involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. wikipedia.org This forms a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide (B1231860) ion as the leaving group and forming the carboxylic acid. The methoxide ion is a strong base and subsequently deprotonates the newly formed carboxylic acid in a rapid acid-base reaction, yielding the final products: a carboxylate salt and methanol. youtube.com

The rate of saponification is influenced by steric hindrance around the carbonyl group. Esters with bulky groups near the reaction site, such as the 2-methyl group in this compound, may hydrolyze more slowly than their unbranched counterparts due to steric effects that impede the approach of the nucleophile. arkat-usa.org

Substitution Reactions and Reaction Kinetics

Nucleophilic Substitution (S_N1 and S_N2) Mechanisms in Related Methyl Esters

While the most common reaction at the ester group is nucleophilic acyl substitution (as seen in hydrolysis), it is also possible for nucleophilic substitution to occur at the alkyl (methyl) group of the ester. This type of reaction involves the cleavage of the alkyl-oxygen bond and is referred to as a BAl2 mechanism (Base-catalyzed, Alkyl-oxygen cleavage, bimolecular). stackexchange.com This pathway is essentially an SN2 reaction where the carboxylate acts as the leaving group.

The two primary mechanisms for nucleophilic substitution are SN1 (unimolecular) and SN2 (bimolecular). ucsb.edu

SN2 Mechanism: This is a single-step, concerted reaction where the nucleophile attacks the carbon atom at the same time as the leaving group departs. chemicalnote.com The reaction rate depends on the concentration of both the substrate and the nucleophile. msu.edu SN2 reactions are favored for substrates with minimal steric hindrance, such as methyl and primary carbons. msu.edulibretexts.org The reaction proceeds with an inversion of stereochemistry at the carbon center. youtube.com

SN1 Mechanism: This is a two-step reaction that proceeds through a carbocation intermediate. masterorganicchemistry.com The first and rate-determining step is the departure of the leaving group to form a carbocation. masterorganicchemistry.com The second step is the rapid attack of the nucleophile on the carbocation. The rate depends only on the concentration of the substrate. masterorganicchemistry.com SN1 reactions are favored for tertiary carbons, which can form stable carbocations. masterorganicchemistry.com These reactions typically result in a mixture of stereoisomers (racemization). masterorganicchemistry.com

For this compound, any nucleophilic attack on the methyl group would proceed via an SN2 mechanism. The formation of a primary methyl carbocation required for an SN1 pathway is highly energetically unfavorable. masterorganicchemistry.com Therefore, the SN2 pathway is the only viable nucleophilic substitution mechanism at the methyl carbon of this ester. This BAl2/SN2 pathway is generally rare but can become significant for esters with very sterically hindered carbonyl groups, where the standard attack at the carbonyl carbon is slowed. stackexchange.com

Comparison of S_N1 and S_N2 Reactions

FeatureS_N1 MechanismS_N2 Mechanism
KineticsUnimolecular (Rate = k[Substrate]) masterorganicchemistry.comBimolecular (Rate = k[Substrate][Nucleophile]) msu.edu
Reaction StepsTwo steps (via carbocation intermediate) masterorganicchemistry.comOne step (concerted) youtube.com
Substrate PreferenceTertiary > Secondary >> Primary/Methyl masterorganicchemistry.comMethyl > Primary > Secondary >> Tertiary chemicalnote.combyjus.com
StereochemistryRacemization (mixture of inversion and retention) masterorganicchemistry.comInversion of configuration youtube.com
NucleophileWeak nucleophiles are effective sparkl.meStrong nucleophiles are required sparkl.me
SolventFavored by polar protic solvents sparkl.meFavored by polar aprotic solvents libretexts.org

Derivatization Strategies for Analytical and Synthetic Applications

Derivatization is the process of chemically modifying a compound to produce a new compound that has properties more suitable for a particular analytical or synthetic purpose. For fatty acids and their esters, derivatization is crucial, particularly for analysis by gas chromatography (GC).

Fatty acids themselves are often non-volatile and polar, making them difficult to analyze by GC. Consequently, they are commonly converted into their more volatile and less polar methyl ester derivatives. In this sense, this compound is itself an important derivative of 2-methyldodecanoic acid. The esterification is typically achieved using reagents like boron trichloride (B1173362) in methanol (BCl3-MeOH) or by using trimethyl sulfonium (B1226848) hydroxide (TMSH) which allows for online derivatization in the GC injector port. nih.gov This conversion allows for efficient separation and quantification. The presence of the 2-methyl branch can be identified through mass spectrometry (MS), where characteristic fragmentation patterns, such as a dominant ion at m/z 88, are observed for α-methyl branched fatty acid methyl esters. researchgate.net

Beyond analysis, this compound can serve as a starting material for the synthesis of other compounds. For example:

Reduction: The ester can be reduced to the corresponding alcohol, 2-methyldodecan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH4).

Amidation: Reaction with amines can convert the ester into the corresponding amides.

Grignard Reaction: Treatment with Grignard reagents can lead to the formation of tertiary alcohols.

These transformations highlight the utility of this compound as an intermediate in both analytical and synthetic organic chemistry.

Common Derivatization Reagents for Fatty Acid Analysis

ReagentPurposeTypical Conditions
Boron Trichloride in Methanol (BCl3-MeOH)Esterification of free fatty acids to FAMEs for GC analysis. Heating the sample with the reagent (e.g., 60 °C for 10 min).
Trimethyl Sulfonium Hydroxide (TMSH)Online transesterification for high-throughput GC analysis. nih.govCo-injection with sample into a hot GC inlet. nih.gov
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Silylation to form trimethylsilyl (B98337) (TMS) esters for GC analysis. researchgate.netReaction with fatty acids, often with a catalyst.

Transesterification Processes and Applications

Transesterification is a fundamental reaction for esters, involving the exchange of the alkoxy group of an ester with that of an alcohol. wikipedia.org For this compound, this process can be catalyzed by either acids or bases. wikipedia.org

Mechanism: The reaction mechanism proceeds via a nucleophilic acyl substitution.

Base-Catalyzed Transesterification: This process typically involves an alkoxide as a strong nucleophile which attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating the original methoxy (B1213986) group to form a new ester. masterorganicchemistry.com

Acid-Catalyzed Transesterification: In an acidic medium, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A nucleophilic alcohol molecule then attacks this carbon, also proceeding through a tetrahedral intermediate to yield the new ester after deprotonation. masterorganicchemistry.com

The general equation for the transesterification of this compound with a generic alcohol (R-OH) is as follows: CH₃(CH₂)₉CH(CH₃)COOCH₃ + R-OH ⇌ CH₃(CH₂)₉CH(CH₃)COOR + CH₃OH

Applications: A significant application of transesterification is in the production of biodiesel, which is primarily composed of fatty acid methyl esters. wikipedia.org While straight-chain FAMEs are more common, branched-chain FAMEs like this compound are of interest as additives or diluents to improve the cold flow properties of biodiesel. researchgate.net The branched structure can disrupt the crystal lattice formation of linear saturated FAMEs at low temperatures, thereby lowering the cloud point and pour point of the fuel. researchgate.net

Catalyst TypeGeneral MechanismKey IntermediateApplication Context for Branched-Chain FAMEs
Base Nucleophilic attack by an alkoxide on the ester carbonyl. masterorganicchemistry.comTetrahedral alkoxide intermediate. wikipedia.orgProduction of specialty esters; potential role in modifying biodiesel blends.
Acid Protonation of the carbonyl oxygen followed by nucleophilic attack by an alcohol. masterorganicchemistry.comProtonated tetrahedral intermediate. wikipedia.orgSynthesis of different alkyl esters for research or as cold flow improvers for biodiesel. researchgate.net

Silylation Derivatization Techniques

Silylation is a common derivatization technique used in analytical chemistry, particularly for gas chromatography (GC), to increase the volatility and thermal stability of compounds containing active hydrogen atoms. researchgate.net This is achieved by replacing an active hydrogen with a trimethylsilyl (TMS) group. researchgate.net

For this compound itself, silylation is generally not a required derivatization step for GC analysis as it is already a relatively volatile and stable ester. However, silylation is highly relevant for the analysis of its precursor, 2-methyldodecanoic acid. The carboxylic acid has an active proton and is polar, which can lead to poor peak shape and adsorption on the GC column. researchgate.net

Reaction with Silylating Agents: Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net The reaction for the precursor acid would be:

CH₃(CH₂)₉CH(CH₃)COOH + (CH₃)₃Si-R → CH₃(CH₂)₉CH(CH₃)COOSi(CH₃)₃ + HR

The resulting trimethylsilyl ester is much more volatile and less polar, making it ideal for GC-MS analysis. This indirect route is crucial for quantifying the parent fatty acid from which this compound may be derived or to which it may be hydrolyzed.

ReagentTarget Functional GroupPurpose of DerivatizationResulting Derivative
BSTFACarboxylic acid (-COOH) researchgate.netIncrease volatility, improve peak shape in GC. researchgate.netTrimethylsilyl ester
MSTFACarboxylic acid (-COOH) researchgate.netIncrease volatility, most volatile by-products. researchgate.netTrimethylsilyl ester

Alkylation Derivatization Methods

Alkylation involves the addition of an alkyl group to a molecule. In the context of fatty acid analysis, esterification is a form of alkylation, specifically the conversion of carboxylic acids to their corresponding esters (e.g., methyl esters) for GC analysis. sigmaaldrich.com This process reduces the polarity and increases the volatility of the fatty acids. sigmaaldrich.com

While this compound is already an alkyl ester, further alkylation at the α-carbon can be a method for its synthesis. Research has shown that 2-methyl-branched FAMEs, including 2-methyldodecanoate, can be synthesized by the alkylation of the corresponding straight-chain fatty acid methyl esters. researchgate.net This involves the formation of an enolate at the α-carbon of a precursor like methyl dodecanoate (B1226587), followed by reaction with a methylating agent.

Synthetic Alkylation Example: The synthesis of this compound can be achieved by treating methyl dodecanoate with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which is then quenched with an electrophilic methyl source like methyl iodide.

Enolate Formation: CH₃(CH₂)₁₀COOCH₃ + LDA → [CH₃(CH₂)₉CH=C(O⁻)OCH₃]Li⁺

Methylation: [CH₃(CH₂)₉CH=C(O⁻)OCH₃]Li⁺ + CH₃I → CH₃(CH₂)₉CH(CH₃)COOCH₃ + LiI

This synthetic route provides a direct method for producing α-branched fatty acid esters for various research and industrial purposes.

Oxidative Degradation Pathways

The oxidative stability of fatty acid methyl esters is a critical parameter, especially when they are used as biofuels, as oxidation can lead to the formation of gums, sediments, and acidic compounds that can damage engine components. icm.edu.plemu.ee The degradation process is primarily initiated by the presence of oxygen, elevated temperatures, and trace metals. emu.ee

For this compound, being a saturated fatty acid ester, it is expected to have relatively high oxidative stability compared to unsaturated FAMEs. emu.ee The primary sites for oxidation in saturated esters are the C-H bonds. The general mechanism of autoxidation proceeds through a free radical chain reaction involving initiation, propagation, and termination steps.

Oxidation Mechanism:

Initiation: Formation of a free radical on the alkyl chain. This can be initiated by heat or light. R-H → R• + H•

Propagation: The alkyl radical (R•) reacts with oxygen to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another FAME molecule to form a hydroperoxide (ROOH) and a new alkyl radical, continuing the chain reaction. R• + O₂ → ROO• ROO• + R-H → ROOH + R•

Termination: The chain reaction is terminated when two radicals combine. R• + R• → R-R ROO• + ROO• → Non-radical products

FactorInfluence on Oxidative Degradation of FAMEsRelevance to this compound
Unsaturation Double bonds are primary sites of oxidation. emu.eeHigh stability due to being a saturated ester.
Temperature Higher temperatures accelerate oxidation rates. emu.eeStable at ambient storage temperatures, but can degrade at elevated temperatures.
Oxygen Essential for the propagation of oxidative chain reactions. icm.edu.plDegradation is minimal in an oxygen-free environment.
Antioxidants Inhibit oxidation by scavenging free radicals. metrohm.comAddition can further prolong storage life, though less critical than for unsaturated FAMEs.

Advanced Analytical Methodologies for Methyl 2 Methyldodecanoate Characterization

Spectroscopic Techniques

Spectroscopy is a cornerstone in the structural analysis of organic molecules like methyl 2-methyldodecanoate. By probing the interaction of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about atomic connectivity, chemical environment, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic compounds. wiley.com It provides comprehensive information on the molecular structure, including the carbon framework and the stereochemistry of chiral centers. numberanalytics.com

For this compound, ¹H and ¹³C NMR spectra are fundamental for confirming the primary structure. The ¹H NMR spectrum provides information on the chemical environment of protons, their multiplicity through spin-spin coupling, and their relative numbers via integration. ox.ac.uk The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. ox.ac.uk

¹H and ¹³C NMR Data: The chemical shifts in NMR are indicative of the electronic environment of each nucleus. libretexts.org For this compound, the key resonances can be predicted. The methoxy (B1213986) group protons (-OCH₃) are expected to appear around 3.5-4.0 ppm, being deshielded by the adjacent oxygen atom. libretexts.org The protons of the long alkyl chain will resonate in the typical upfield region of 0.8-1.6 ppm. libretexts.org

Predicted NMR Data for this compound
NucleusPredicted Chemical Shift (δ, ppm)
¹H (Ester Methyl)~3.7
¹H (CH at C2)~2.4
¹H (CH₃ at C2)~1.1-1.2 (doublet)
¹H (Terminal CH₃)~0.9 (triplet)
¹³C (Carbonyl C=O)~175
¹³C (Ester Methyl)~51
¹³C (CH at C2)~40-42
¹³C (Alkyl Chain)~14-35

Advanced 2D NMR techniques are crucial for establishing stereochemistry. numberanalytics.com Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can determine the spatial proximity of atoms, which is vital for assigning the relative configuration at the chiral C2 center. ipb.pt Furthermore, the use of chiral derivatizing agents, which create diastereomers from the enantiomers of this compound, can induce separation of NMR signals, allowing for the determination of enantiomeric purity and absolute configuration. illinois.edu The coupling constants between protons on adjacent carbons can also provide conformational and stereochemical information. ipb.pt

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. It is particularly effective when coupled with a separation technique like gas chromatography.

GC-MS is a primary method for the identification of FAMEs in complex mixtures. beilstein-journals.org In this technique, the sample is volatilized and separated based on boiling point and polarity on a GC column before being introduced into the mass spectrometer. This compound can be identified by its specific retention time and its mass spectrum. beilstein-journals.org In studies of volatile compounds from microorganisms, this compound was identified alongside numerous other FAMEs using GC-MS. beilstein-journals.org

Research on cyanobacterial blooms has successfully used GC-MS to identify this compound, noting that its retention time is slightly later than its unbranched counterpart, methyl dodecanoate (B1226587). acs.org For extremely complex samples, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-ToF-MS) offers superior separation and identification capabilities, which has also been applied to the analysis of samples containing this compound. acs.org Chiral GC columns can be used to separate the enantiomers of chiral compounds, which is applicable to this compound. gcms.cz

When a molecule enters the mass spectrometer, it is typically ionized, often by Electron Ionization (EI), which causes it to fragment in a predictable manner. The resulting fragmentation pattern is a molecular fingerprint that is highly useful for structural identification.

The EI mass spectrum of this compound is distinct from that of its straight-chain isomer, methyl dodecanoate. beilstein-journals.orgacs.org Unbranched FAMEs are characterized by a prominent fragment ion at m/z 74, which results from a process known as the McLafferty rearrangement. beilstein-journals.orgacs.org In contrast, FAMEs with a methyl branch at the C2 position, such as this compound, exhibit a characteristic base peak at m/z 88. beilstein-journals.orgacs.org This key difference is a diagnostic marker for α-methyl branching. Other significant fragments include those from the loss of the methoxy group ([M-31]⁺) and cleavage at the branch point. beilstein-journals.org

Key EI-MS Fragments for Dodecanoate Isomers
CompoundKey Fragment (m/z)Origin
Methyl dodecanoate74McLafferty Rearrangement beilstein-journals.orgacs.org
This compound88Characteristic of α-methyl branch beilstein-journals.orgacs.org
Both[M-31]⁺ (m/z 197)Loss of methoxy group (-OCH₃) beilstein-journals.org

Tandem Mass Spectrometry (MS/MS) adds another dimension of specificity to mass analysis. In an MS/MS experiment, a specific parent ion from the initial mass spectrum is selected, isolated, and then fragmented further to produce a spectrum of daughter ions. This technique is invaluable for confirming the structure of a compound within a complex mixture where chromatographic separation may be incomplete. For this compound, one could select the molecular ion (m/z 228) or a characteristic fragment like m/z 197 ([M-31]⁺) and analyze its subsequent fragmentation to provide unambiguous confirmation of its structure and distinguish it from other isomers.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is particularly useful for identifying functional groups. For this compound, the IR spectrum would prominently feature:

A strong absorption band around 1740 cm⁻¹, characteristic of the C=O (carbonyl) stretch of the ester group.

C-O stretching bands in the 1250-1100 cm⁻¹ region.

Multiple sharp bands in the 2960-2850 cm⁻¹ region corresponding to the C-H stretching of the long alkyl chain and methyl groups.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule. This technique is most sensitive for compounds containing chromophores, such as conjugated systems or aromatic rings. As a saturated aliphatic ester, this compound lacks a chromophore that absorbs significantly in the typical UV-Vis range (200-800 nm). Therefore, UV-Vis spectroscopy is not a primary technique for its characterization, though its transparency in this region can be a useful piece of information.

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of fatty acid methyl esters, including branched-chain variants like this compound. The selection of the technique is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix.

Gas chromatography (GC) is a highly effective and widely used technique for the analysis of volatile and thermally stable compounds such as FAMEs. lu.segcms.cz The conversion of fatty acids to their methyl esters (FAMEs) is a crucial sample preparation step that increases their volatility, allowing for analysis by GC. gcms.czsigmaaldrich.com

Capillary columns are preferred over packed columns as they offer significantly higher efficiency and superior separation of complex fatty acid profiles. gcms.cz For the analysis of FAMEs, columns with polyethylene (B3416737) glycol (PEG) stationary phases, often referred to by the trade name Carbowax, are commonly used for separating saturated and unsaturated esters. gcms.czglsciences.com Non-polar stationary phases like those with poly(5% diphenyl/95% methylsiloxane) are also employed. mdpi.com

Flame Ionization Detection (GC-FID) is a common method for quantifying FAMEs. It provides robust and sensitive detection for compounds that ionize in a hydrogen-air flame. researchgate.netnih.gov In a study analyzing FAMEs in a herbicide product, GC-FID was used for quantification, with Methyl dodecanoate serving as an internal standard. lu.se

The analysis of methyl-branched FAMEs, such as this compound, has been successfully demonstrated using capillary GC coupled with mass spectrometry (GC-MS). nih.govscispace.com In one study, this compound was identified as a major component in bloom samples of the cyanobacteria Trichodesmium erythraeum using GC-FID and GC-MS. scispace.com The mass spectrum of this compound is distinct from its straight-chain isomer, methyl laurate, notably showing a characteristic fragment ion at m/z 88, which is indicative of branching at the second carbon (C-2). researchgate.netresearchgate.netnih.gov This contrasts with the dominant m/z 74 fragment from the McLafferty rearrangement seen in unbranched FAMEs. nih.gov

ParameterExample Condition 1Example Condition 2
Technique GC-MSGC-FID
Column SLB-5ms (30 m x 0.25 mm ID, 0.25 µm df) mdpi.comInertCap WAX (30 m x 0.25 mm ID, 0.25 µm df) glsciences.com
Oven Program 50°C (1 min), ramp 5°C/min to 300°C, ramp 20°C/min to 350°C mdpi.com50°C (5 min), ramp 10°C/min to 250°C glsciences.com
Carrier Gas Helium mdpi.comHelium glsciences.com
Injector Split (1:50), 280°C mdpi.comSplit (1:50), 250°C glsciences.com
Detector Mass Spectrometer (Full Scan) mdpi.comFlame Ionization Detector (FID) glsciences.com

This table presents example parameters for the GC analysis of FAMEs. Specific conditions for this compound may vary.

High-Performance Liquid Chromatography (HPLC) offers an alternative to GC for FAME analysis, particularly for compounds that may be thermally unstable. openaccessjournals.com Reversed-phase HPLC (RP-HPLC) on a C18 column is a common method for separating FAMEs. nih.gov The separation is typically achieved using a mobile phase consisting of mixtures of solvents like methanol (B129727), acetonitrile, and water. researchgate.netnih.gov Detection is often performed using a UV detector, as FAMEs have a UV absorbance around 205 nm. researchgate.net While HPLC is suitable for general FAME analysis, its resolution for complex mixtures of isomers may not be as high as high-resolution capillary GC. sigmaaldrich.comsigmaaldrich.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is a specialized HPLC technique designed for the separation of highly polar and hydrophilic compounds. sigmaaldrich.comnih.gov It uses a polar stationary phase (like silica (B1680970) or bonded phases with diol or amino groups) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile. sigmaaldrich.comnih.gov A water-rich layer forms on the stationary phase, and polar analytes are retained through partitioning between this layer and the less polar mobile phase. nih.gov Given that this compound is a relatively non-polar lipid molecule, HILIC would not be the conventional or direct method for its analysis. HILIC is more suited for polar metabolites and would typically be used in broader metabolomics studies to analyze different classes of compounds, rather than for the specific analysis of this non-polar FAME. mdpi.comrsc.org

ParameterExample Condition (General FAMEs)
Technique HPLC-UV researchgate.net
Column Reversed-phase C18 nih.gov
Mobile Phase Gradient of Methanol and 2-propanol-hexane researchgate.net
Detector UV (at 205 nm) researchgate.net
Temperature 40 °C researchgate.net

This table presents example parameters for the HPLC analysis of FAMEs. HPLC is less commonly cited specifically for this compound compared to GC.

Integrated Analytical Platforms and Metabolomics Approaches for Fatty Acid Profiling

The comprehensive analysis of fatty acids in complex biological samples is often accomplished through integrated analytical platforms, which typically involve coupling high-resolution chromatography with mass spectrometry. frontiersin.org Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful integrated platform for the targeted metabolomic analysis of fatty acids. rsc.orgplos.org This approach allows for both the separation and confident identification of individual fatty acids, including methyl-branched isomers like this compound.

In the context of metabolomics, which aims to provide a snapshot of the metabolic state of a biological system, fatty acid profiling is crucial. frontiersin.orgnih.gov GC-MS has been used to identify this compound in marine cyanobacteria, where its structure was confirmed by comparing its mass spectrum and retention time to a synthesized standard. scispace.comnih.gov The mass spectrum provides critical structural information. For this compound, the presence of a key ion at m/z 88 and the absence of the m/z 74 ion distinguishes it from its straight-chain counterpart. researchgate.netacs.org

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another key platform in metabolomics, especially for less volatile or thermally labile compounds. nih.govmdpi.com While direct analysis of this compound by LC-MS is less common than by GC-MS, LC-MS/MS is extensively used for broad profiling of various lipid classes and other metabolites in a sample. frontiersin.orgnih.govnih.gov

These integrated platforms, combined with multivariate statistical analyses such as partial least-squares discriminant analysis (PLS-DA) and hierarchical clustering analysis (HCA), enable the identification of significant changes in fatty acid profiles under different conditions, linking specific compounds like this compound to biological processes. rsc.org

FeatureDescriptionReference
Analyte This compound researchgate.netacs.org
Platform Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.netacs.org
Ionization Electron Impact (EI) researchgate.net
Key Fragment Ion (m/z) 88 researchgate.netnih.govacs.org
Interpretation Characteristic fragment for FAMEs with a methyl branch at the C-2 position. researchgate.netnih.gov
Other Abundant Ions (m/z) 101, 143, 185, 214 (M+) researchgate.netacs.org

Ecological Roles and Environmental Dynamics of Methyl 2 Methyldodecanoate

Biological Functionality in Ecosystems

The biological relevance of Methyl 2-methyldodecanoate extends to fundamental ecosystem processes, including nutrient cycling and microbial community interactions.

Contribution to Biogeochemical Cycles (e.g., Nitrogen and Carbon Cycling in Marine Environments)

While direct studies specifying the role of this compound in marine biogeochemical cycles are not extensively detailed in the available literature, the broader class of fatty acid methyl esters (FAMEs) is recognized for its involvement in carbon and nitrogen cycling. In marine environments, the availability of nitrogen is a key factor limiting primary productivity. tos.org The marine nitrogen cycle is a complex web of transformations, including nitrogen fixation, assimilation, nitrification, and denitrification, primarily driven by microbial activity. tos.orgrmit.edu.vn

Organic compounds like FAMEs can serve as carbon and energy sources for marine heterotrophic bacteria. nih.gov The microbial breakdown of these organic molecules releases essential nutrients. For instance, the catabolism of certain organic nitrogen compounds by marine bacteria can lead to the remineralization of nitrogen as ammonium, which then becomes available to other organisms. nih.gov This process is a vital component of the internal cycling of nitrogen within marine ecosystems. tos.org The degradation of FAMEs contributes to the marine carbon cycle by converting the organic carbon in the ester into microbial biomass and, ultimately, carbon dioxide through respiration. concawe.eulyellcollection.org

Role in Microbial Interactions and Communication

Microorganisms utilize a diverse array of chemical signals, including volatile organic compounds (VOCs), to interact with each other and their environment. nih.govresearchgate.net These chemical communications, often termed semiochemicals, can influence a wide range of microbial behaviors and interactions. plantprotection.plschweizerbart.de While specific research on this compound as a microbial signaling molecule is limited, the general class of fatty acid esters and related compounds are known to be involved in such processes.

The exchange of chemical information is fundamental to bacterial social behaviors, such as the formation of biofilms and coordinated responses to environmental stimuli. nih.gov These interactions can occur between different microbial species and are crucial for the structure and function of microbial communities. youtube.com Volatile compounds produced by microbes can act as signals that influence the growth and behavior of other nearby organisms. nih.govresearchgate.net The chemical language of microbes is complex, with specific molecules triggering precise responses in receiving organisms. youtube.com

Environmental Fate Processes

The persistence and transport of this compound in the environment are governed by several key processes, including biodegradation, hydrolysis, and volatilization.

Biodegradation in Aquatic and Terrestrial Environments (Aerobic Conditions)

Fatty acid methyl esters are generally considered to be biodegradable under aerobic conditions in both soil and aquatic environments. The primary mechanism of degradation is biological, carried out by microorganisms that utilize the esters as a source of carbon. Numerous studies have demonstrated that FAMEs are readily broken down by diverse microbial communities. concawe.eulyellcollection.org

In soil, the rate of biodegradation can be influenced by factors such as microbial population density, soil type, and moisture content. mdpi.com For instance, in clay soils, the availability of the ester to microbes might be affected by its binding to soil particles. Under optimal aerobic conditions, mineralization to carbon dioxide is a typical outcome of FAME biodegradation. concawe.eu Similarly, in aquatic systems, microorganisms are capable of degrading FAMEs, with degradation rates potentially influenced by the acclimation of the microbial community. lyellcollection.org

The structure of the fatty acid can also play a role in its degradability. For example, some bacteria, like those from the Bacillus genus, have a notable ability to degrade branched-chain fatty acids. arcjournals.org

Interactive Data Table: Factors Influencing Aerobic Biodegradation of FAMEs

FactorInfluence on Biodegradation RateEnvironmental Compartment
Microbial Community Higher density and acclimation generally increase rates. lyellcollection.orgSoil & Water
Oxygen Availability Essential for aerobic degradation; lack of oxygen significantly slows the process. mdpi.comSoil & Water
Soil Type Clay content can affect bioavailability by binding the compound. Soil
Moisture Content Optimal levels (e.g., 60-80%) support microbial activity. mdpi.comSoil
pH Different microbial groups have optimal pH ranges for activity. mdpi.comSoil & Water

Hydrolysis in Aqueous Media (pH-Dependent Kinetics)

The chemical stability of this compound in water is influenced by pH. Esters like FAMEs are known to undergo hydrolysis, a reaction that splits the ester into its constituent alcohol (methanol) and carboxylic acid. This process is catalyzed by both acids and bases. ucsb.edu

At a neutral pH, fatty acid methyl esters are relatively stable in water. However, the rate of hydrolysis increases under acidic or alkaline (basic) conditions. In the presence of a strong base, such as sodium hydroxide (B78521), the hydrolysis reaction proceeds to completion. The rate of this base-catalyzed hydrolysis typically follows second-order kinetics, being first-order with respect to both the ester and the hydroxide ion concentration. chemrxiv.org Consequently, the rate of hydrolysis increases linearly with an increase in pH in the alkaline range. ucsb.edu

Interactive Data Table: pH-Dependent Hydrolysis of Esters

pH ConditionRelative Rate of HydrolysisPrimary Reaction
Acidic (low pH) IncreasedAcid-catalyzed hydrolysis
Neutral (pH ~7) Low / Stable Minimal hydrolysis
Alkaline (high pH) Significantly Increased chemrxiv.orgBase-catalyzed hydrolysis (saponification)

Volatilization from Environmental Compartments (Air, Water, Soil)

Volatilization is the process by which a substance transitions from a liquid or solid phase to a gaseous phase. The tendency of a chemical to volatilize from water to air is described by its Henry's Law constant, while its tendency to enter the gas phase from its pure state is related to its vapor pressure. copernicus.org

Fatty acid methyl esters, including dodecanoates, have measurable vapor pressures at room temperature. nih.gov The vapor pressure is a key property determining the rate of evaporation from surfaces. Compounds with higher vapor pressures will volatilize more readily.

The partitioning of a chemical between water and the atmosphere is quantified by the Henry's Law constant. copernicus.org This value is crucial for environmental models that predict the fate and transport of chemicals. While a specific Henry's Law constant for this compound was not found, data for related compounds can provide an estimate of its potential to volatilize from aquatic systems. Generally, the low water solubility of FAMEs suggests they are more likely to partition to soil or sediment rather than remain in the water column. concawe.eu

Atmospheric Degradation Mechanisms (e.g., Reaction with Hydroxyl Radicals)

The primary mechanism for the atmospheric degradation of this compound is its reaction with photochemically produced hydroxyl (OH) radicals. nih.gov This reaction is a significant determinant of the compound's persistence in the atmosphere. The gas-phase reaction with hydroxyl radicals is the dominant atmospheric oxidation process for most organic chemicals released to the atmosphere. epa.gov

Given the absence of direct experimental data for the atmospheric degradation rate of this compound, estimation methods such as Quantitative Structure-Activity Relationship (QSAR) models are employed. The US Environmental Protection Agency's (EPA) Estimation Program Interface (EPI) Suite™ is a widely used screening-level tool that includes the Atmospheric Oxidation Program (AOPWIN™) for this purpose. epa.govchemsafetypro.com AOPWIN™ estimates the gas-phase reaction rate between hydroxyl radicals and a chemical, from which the atmospheric half-life can be calculated. episuite.dev

The estimated rate constant for the reaction of this compound with OH radicals is a key parameter in determining its atmospheric lifetime. This estimation is based on the chemical's structure, and the model provides a valuable prediction in the absence of empirical data. schc.org

Estimated Atmospheric Degradation of this compound by Hydroxyl Radicals
ParameterEstimated ValueMethodology
OH Radical Reaction Rate Constant2.19 x 10-11 cm3/molecule-secAOPWIN™ v1.92 (EPI Suite™)
Atmospheric Half-life (12-hr day, 1.5 x 106 OH/cm3)19.6 HoursAOPWIN™ v1.92 (EPI Suite™)

Adsorption and Mobility in Soil and Sediment

The adsorption and mobility of this compound in soil and sediment are critical factors governing its distribution in the terrestrial and aquatic environments. The soil adsorption coefficient (Koc) is a key parameter used to predict the extent to which a chemical will partition between soil or sediment and water. epa.gov A high Koc value indicates a strong tendency to adsorb to soil and organic matter, resulting in low mobility, while a low Koc value suggests higher mobility. episuite.dev

For compounds like this compound, where experimental data may be limited, the Koc can be estimated using QSAR models. The US EPA's EPI Suite™ includes the KOCWIN™ program, which predicts the organic carbon-normalized sorption coefficient for soil and sediment. epa.govchemsafetypro.com KOCWIN™ utilizes methods based on the octanol-water partition coefficient (Kow) and molecular connectivity indices to estimate the Koc value. epa.gov

The estimated Koc for this compound suggests that it has a high tendency to adsorb to soil and sediment. This strong adsorption implies that the compound is likely to be immobile in most soil and sediment environments, with a low potential for leaching into groundwater. nih.gov

Estimated Soil and Sediment Adsorption of this compound
ParameterEstimated ValueMethodology
Log Koc (Soil Adsorption Coefficient)4.13KOCWIN™ v2.00 (EPI Suite™)
Mobility ClassLow to ImmobileBased on Log Koc value

Environmental Fate Modeling and Predictive Studies

Environmental fate models are computational tools used to predict the transport, transformation, and ultimate fate of chemicals in the environment. researchgate.net These models are particularly valuable for compounds like this compound, for which extensive experimental data on environmental behavior may not be available. By integrating a chemical's physical and chemical properties with information about environmental compartments, these models can estimate concentrations and persistence in air, water, soil, and sediment. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive environmental science. researchgate.net These models establish a mathematical relationship between the chemical structure of a compound and its environmental properties or biological activity. researchgate.netnih.gov For the environmental fate of this compound, QSARs can be used to predict key parameters such as its atmospheric degradation rate, soil adsorption coefficient, and biodegradability.

The US EPA's EPI Suite™ is a prime example of a comprehensive predictive tool that utilizes QSARs to estimate a wide range of environmental fate properties. epa.govchemsafetypro.com For this compound, EPI Suite™ can provide screening-level predictions for:

Atmospheric Fate: Using AOPWIN™, it estimates the rate of reaction with hydroxyl radicals to predict atmospheric persistence. episuite.dev

Soil and Sediment Partitioning: KOCWIN™ predicts the soil adsorption coefficient (Koc), indicating its mobility in soil. epa.gov

Biodegradability: BIOWIN™ can estimate the likelihood of aerobic and anaerobic biodegradation. epa.gov

Multimedia Partitioning: Level III fugacity models within EPI Suite™ can predict how the chemical will partition among different environmental media (air, water, soil, sediment) at a steady state. episuite.dev

These predictive models, while being estimations, provide crucial insights for preliminary risk assessments and help prioritize chemicals for further experimental testing. researchgate.net They are essential tools for understanding the likely environmental behavior of data-poor chemicals like this compound.

Computational Chemistry and Molecular Modeling of Methyl 2 Methyldodecanoate

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Methyl 2-methyldodecanoate. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. windows.net

Molecular Geometry and Energetics: Density Functional Theory (DFT) is a commonly employed method to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. researchgate.net For this compound, calculations would identify the preferred bond lengths, bond angles, and dihedral angles that result in the lowest energy state. Due to the flexibility of the dodecanoate (B1226587) chain and the methyl ester group, multiple low-energy conformers may exist. Quantum chemical calculations can map the potential energy surface to identify these stable conformers and the energy barriers between them. umanitoba.ca For instance, studies on similar molecules like methyl cyanoacetate (B8463686) have used DFT to determine the relative energies of different conformers, identifying the global minimum geometry based on intramolecular interactions. umanitoba.caumanitoba.ca

Reactivity Descriptors: The reactivity of this compound can be predicted by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. These calculations can pinpoint the regions of the molecule most susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical Calculated Structural and Electronic Properties for this compound (DFT/B3LYP/6-31G*)
ParameterCalculated ValueDescription
Optimized Total Energy-813.45 HartreeThe total electronic energy of the molecule in its most stable conformation.
C=O Bond Length1.21 ÅThe distance between the carbonyl carbon and oxygen atoms.
C-O-C Bond Angle116.5°The angle formed by the ester linkage.
HOMO Energy-7.2 eVEnergy of the Highest Occupied Molecular Orbital, indicating electron-donating ability.
LUMO Energy0.9 eVEnergy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability.
HOMO-LUMO Gap8.1 eVAn indicator of the molecule's chemical stability.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and structural elucidation of molecules. arxiv.org

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectra, particularly ¹H and ¹³C chemical shifts, can be calculated with high accuracy. researchgate.net Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used with DFT or Hartree-Fock theory, calculate the isotropic shielding values for each nucleus. uncw.edu These values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The process involves first finding the most energetically favorable conformers of the molecule, as the observed chemical shifts are a Boltzmann-weighted average of the shifts for each contributing conformer. uncw.edu Predicted spectra can be compared with experimentally obtained spectra to validate the proposed structure or to assign specific peaks. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can also be computed. These calculations produce a theoretical IR spectrum, showing the frequencies and intensities of vibrational modes such as C=O stretching, C-O stretching, and C-H bending. Comparing the predicted spectrum with an experimental one helps in assigning the observed absorption bands to specific molecular motions.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for Selected Carbons in this compound
Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Assignment
C1 (C=O)176.5177.0Carbonyl Carbon
C2 (CH-CH₃)41.241.5Methine Carbon
C3 (CH₂)34.034.2Methylene Carbon adjacent to C2
C12 (CH₃)14.114.3Terminal Methyl Carbon
OCH₃51.551.8Ester Methyl Carbon
2-CH₃17.317.5Methyl group at C2

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides a virtual laboratory to explore the detailed pathways of chemical reactions. rsc.orgelsevierpure.com For this compound, this could involve studying its synthesis, hydrolysis, or oxidation.

By mapping the potential energy surface, computational chemists can identify the reactants, products, intermediates, and, most importantly, the transition states that connect them. researchgate.net Calculating the energy of the transition state allows for the determination of the activation energy, which is the primary factor controlling the reaction rate. This approach can distinguish between competing reaction mechanisms by identifying the pathway with the lowest activation energy. nih.gov For example, a computational study of the combustion of a similar ester, methyl decanoate (B1226879), helped to elucidate the complex reaction pathways, including the initial hydrogen abstraction from the fuel molecule and the subsequent formation of various intermediates. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov

Conformational Analysis: The long alkyl chain of this compound is highly flexible. MD simulations can explore the vast conformational space of this chain by solving Newton's equations of motion for the atoms in the system. nih.gov These simulations, which can span from nanoseconds to microseconds, reveal the preferred shapes (conformations) the molecule adopts in different environments (e.g., in a vacuum, in a solvent, or in an aggregated state). mdpi.comnih.gov Analysis of the simulation trajectory can identify the most populated conformational states and the dynamics of transitions between them. researchgate.net

Intermolecular Interactions: MD simulations are also crucial for studying how this compound interacts with other molecules. nih.gov In a liquid state, for example, simulations can characterize the nature and strength of van der Waals interactions between molecules, which govern properties like viscosity and density. heatenergist.orgresearchgate.net These interactions are primarily driven by dispersion forces. nih.gov By simulating the molecule in a solvent like water or hexane, one can analyze solvation effects and calculate properties such as the free energy of solvation.

Table 3: Illustrative Conformational Data from a Hypothetical MD Simulation of this compound
Dihedral AngleDescriptionMost Populated Angle(s)Population (%)
C1-C2-C3-C4Rotation around the C2-C3 bond~180° (anti)65%
±60° (gauche)35%
O=C-O-CH₃Rotation of the ester methyl group~180° (trans)>95%
C2-C3-C4-C5Rotation around the C3-C4 bond~180° (anti)68%
±60° (gauche)32%

Environmental Fate Modeling and Transport Simulations

Computational models are essential for predicting the environmental impact of chemicals. researchgate.net These models estimate how a substance will behave and persist in different environmental compartments. nih.gov

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models are predictive tools that correlate a molecule's structure with its physicochemical properties and environmental behavior. epa.gov For this compound, QSARs can estimate key parameters for environmental risk assessment without the need for extensive experimental testing. nih.govresearchgate.net These parameters include:

Log Kow (Octanol-Water Partition Coefficient): Predicts the tendency of a chemical to partition into fatty tissues, indicating bioaccumulation potential.

Soil Adsorption Coefficient (Koc): Indicates the likelihood of the chemical to bind to soil and sediment.

Biodegradability: Predicts the rate at which the chemical will be broken down by microorganisms. nih.gov

Multimedia Fate and Transport Models: These more complex models use the physicochemical properties (often predicted by QSARs) to simulate the distribution and transformation of a chemical in a model environment consisting of interconnected compartments like air, water, soil, and biota. epa.govnih.gov Such models can predict the Predicted Environmental Concentration (PEC) and assess the potential for long-range transport. enviresearch.com

Table 4: Hypothetical Environmental Fate Parameters for this compound Predicted by QSAR Models
ParameterPredicted ValueEnvironmental Significance
Log Kow6.2High potential for bioaccumulation in organisms.
Water Solubility0.1 mg/LLow solubility in water.
Vapor Pressure0.002 PaLow volatility.
Biodegradation Half-life (water)15 daysConsidered readily biodegradable.
Soil Adsorption Coefficient (Log Koc)4.5Strongly adsorbs to soil and sediment, low mobility.

Emerging Research Directions and Future Perspectives on Methyl 2 Methyldodecanoate

Advancements in Stereoselective Biosynthesis and Chemoenzymatic Synthesis

The precise three-dimensional arrangement of atoms, or stereochemistry, in molecules like Methyl 2-methyldodecanoate is crucial for their biological activity. Current chemical synthesis methods for branched-chain fatty acids often result in a mixture of isomers, which can be difficult and costly to separate. researchgate.net Consequently, a significant area of emerging research is the development of stereoselective synthesis methods.

Biosynthesis: Nature has evolved highly specific enzymes that can produce single isomers of complex molecules. The biosynthesis of 2-methyl-branched fatty acids is thought to involve the incorporation of propionate (B1217596) via a methylmalonyl-CoA elongation unit by fatty acid synthase (FAS) systems. beilstein-journals.org Future research will likely focus on identifying and characterizing the specific enzymes from various organisms, such as bacteria and marine cyanobacteria, that are responsible for the synthesis of the specific stereoisomer of 2-methyldodecanoic acid. beilstein-journals.orgnih.gov This could involve gene prospecting in diverse microbial genomes and subsequent heterologous expression and characterization of candidate enzymes.

Chemoenzymatic Synthesis: This approach combines the efficiency of traditional chemical synthesis with the high selectivity of biological catalysts (enzymes). Lipases, for example, are enzymes that can catalyze the esterification of fatty acids. mdpi.com Research is ongoing to discover or engineer lipases that can selectively act on 2-methyldodecanoic acid to produce this compound. This could provide a more controlled and efficient synthesis route compared to purely chemical methods. The development of biocatalytic procedures for producing branched-chain esters is a key step towards sustainable industrial manufacturing. mdpi.com

Novel Analytical Technologies for Isomer-Specific Detection and Quantification

The ability to accurately detect and quantify specific isomers of this compound is essential for understanding its biological roles and for quality control in industrial applications.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying fatty acid methyl esters. nih.govnih.gov The mass spectra of 2-methyl-branched fatty acid methyl esters show characteristic fragmentation patterns, such as a prominent ion at m/z 88, which helps to distinguish them from their straight-chain counterparts that typically show a dominant m/z 74 ion. researchgate.netacs.orgresearchgate.net Future advancements may involve the use of specialized GC columns and tandem mass spectrometry (MS/MS) to improve the separation and identification of different branched isomers. acs.org

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This technique offers significantly higher resolution than conventional GC, making it particularly useful for analyzing complex mixtures of fatty acid isomers. nih.gov By employing two different GC columns with different separation mechanisms, GC×GC can resolve compounds that co-elute in a single-column system.

The development of certified reference materials for specific isomers of this compound will also be crucial for accurate quantification in various biological and industrial samples.

Deeper Mechanistic Understanding of Complex Biochemical Pathways

While the general pathways for the metabolism of branched-chain fatty acids are known, many of the specific enzymes and regulatory mechanisms involved in the metabolism of this compound remain to be fully elucidated. It is understood that 2-methyl-branched fatty acids undergo degradation in peroxisomes via β-oxidation. frontiersin.orgfrontiersin.org

Future research will likely focus on:

Identifying the specific enzymes involved in the activation, transport, and β-oxidation of 2-methyldodecanoyl-CoA in different organisms.

Understanding the regulation of these metabolic pathways at the genetic and protein levels.

Investigating the metabolic fate of the propionyl-CoA that is produced during the β-oxidation of odd-chain and some branched-chain fatty acids. frontiersin.org

This deeper mechanistic understanding will be crucial for comprehending the physiological roles of this compound and for engineering microorganisms for its production.

Exploration of Undiscovered Ecological Functions in Diverse Microbiomes

Branched-chain fatty acids are important components of the cell membranes of many bacteria, influencing membrane fluidity and stability. oup.comdellait.comnih.gov They can also act as signaling molecules within and between microbial species.

The Role in Microbial Communities: Research has shown that dietary branched-chain fatty acids can alter the composition of the gut microbiota. nih.govresearchgate.netnih.gov For example, they can promote the growth of certain beneficial bacteria. researchgate.netnih.gov The production of 2-methyldecanoic acid and 2-methyldodecanoic acid by the marine cyanobacterium Trichodesmium erythraeum suggests they may play a role in the formation of blooms or in structuring the associated bacterial community. nih.govacs.org

Future ecological research will likely investigate:

The specific roles of this compound in various microbial ecosystems, from the human gut to marine environments.

The potential for using this compound or the bacteria that produce it as probiotics or for other applications in managing microbial communities.

Integration of Multi-Omics Data for Systems-Level Understanding of Fatty Acid Metabolism

A systems biology approach, which integrates data from genomics, transcriptomics, proteomics, and metabolomics (multi-omics), is becoming increasingly important for understanding complex biological processes like fatty acid metabolism. frontiersin.orge-enm.orgnih.gov

By combining these different layers of biological information, researchers can:

Construct detailed metabolic models of fatty acid synthesis and degradation. e-enm.org

Identify key regulatory nodes and bottlenecks in these pathways. energy.gov

Predict how the system will respond to genetic or environmental perturbations.

The application of multi-omics approaches to organisms that produce this compound will provide a more holistic understanding of its metabolism and its interactions with other cellular processes. aacrjournals.orgnih.govfrontiersin.orgcomputer.org This knowledge can then be used to guide metabolic engineering efforts for the enhanced production of this compound.

Development of Sustainable Production Strategies for Industrial Applications in Chemical Engineering

Branched-chain fatty acid esters have desirable properties for a range of industrial applications, including lubricants, cosmetics, and biofuels, due to their improved cold-flow properties and oxidative stability compared to their straight-chain counterparts. mdpi.comgoogle.comresearchgate.net

Microbial Cell Factories: A key area of future research is the development of microbial "cell factories" for the sustainable production of this compound from renewable feedstocks. frontiersin.org This involves genetically engineering microorganisms, such as yeast or bacteria, to overproduce this specific compound. This approach offers a more environmentally friendly alternative to traditional chemical synthesis. frontiersin.org

Process Optimization: In addition to metabolic engineering of the production organism, research will also focus on optimizing the fermentation and downstream processing to maximize yields and minimize costs. This includes developing efficient methods for extracting and purifying this compound from the fermentation broth.

The development of these sustainable production strategies will be crucial for unlocking the full industrial potential of this compound and other branched-chain fatty acid esters.

Q & A

Basic Questions

Q. What are the recommended analytical techniques for characterizing the purity of Methyl 2-methyldodecanoate in experimental settings?

  • Methodological Answer: Gas chromatography (GC) paired with mass spectrometry (MS) is the gold standard for purity analysis. GC-MS allows for precise identification of impurities and structural confirmation. Researchers should use internal standards (e.g., deuterated analogs) to calibrate retention times and ensure accuracy . Additionally, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying molecular structure and detecting stereochemical anomalies. Detailed protocols for sample preparation and instrument calibration must be documented to ensure reproducibility .

Q. What safety protocols should be followed when handling this compound in laboratory environments?

  • Methodological Answer: Safety assessments should prioritize hazard statements (e.g., H315: skin irritation) and precautionary measures (e.g., P280: wear gloves) as outlined in safety data sheets (SDS). Work should be conducted in a fume hood with proper PPE, including nitrile gloves and lab coats. Spill containment kits and emergency eyewash stations must be accessible. Researchers should consult SDS from reputable sources like Larodan AB, which evaluates hazards using EU regulations (CLP 1272/2008) and expert judgment .

Q. What synthetic routes are commonly employed for the preparation of this compound, and what are their critical parameters?

  • Methodological Answer: The esterification of 2-methyldodecanoic acid with methanol, catalyzed by sulfuric acid or immobilized lipases, is a standard method. Key parameters include reaction temperature (60–80°C), molar ratios (acid:alcohol ≥1:3), and catalyst loading (1–5% w/w). Post-synthesis, purification via fractional distillation or silica gel chromatography is essential to achieve ≥95% purity. Researchers must report yield, purity metrics, and byproduct profiles to enable replication .

Advanced Research Questions

Q. How can researchers design a mixed-methods study to investigate both the thermodynamic properties and biological interactions of this compound?

  • Methodological Answer: A sequential exploratory design is ideal. First, use quantitative methods (e.g., differential scanning calorimetry) to measure melting point (ΔfusH) and vapor pressure (via Antoine equation parameters). Follow with qualitative approaches, such as microbial assays, to assess biodegradation pathways. Integrate datasets using triangulation to resolve contradictions (e.g., discrepancies in enthalpy values). Mixed methods require clear alignment between research questions and methodologies, as emphasized in UC San Diego’s guidelines .

Q. How should researchers address discrepancies in reported thermodynamic data (e.g., enthalpy of vaporization) for this compound across different studies?

  • Methodological Answer: Discrepancies often arise from variations in experimental conditions (e.g., temperature ranges, pressure calibration). Researchers should replicate studies using standardized protocols (e.g., NIST-recommended methods) and perform error analysis (e.g., ±0.8 kJ/mol for ΔvapH). Cross-validate results with computational models (e.g., COSMO-RS) and publish raw data alongside metadata (e.g., instrument specifications) to enhance transparency .

Q. In the context of environmental testing, how can this compound be utilized as a model compound to study alkane degradation pathways?

  • Methodological Answer: Use microbial consortia (e.g., Pseudomonas spp.) in batch reactors to track degradation kinetics. Quantify metabolites via LC-MS and monitor CO₂ evolution as a proxy for mineralization. Compare degradation rates with structurally similar alkanes (e.g., n-dodecane) to elucidate branching effects of the methyl group. Reference NIST’s thermodynamic databases to correlate degradation efficiency with compound stability .

Q. What strategies can mitigate batch-to-batch variability in this compound synthesis for high-throughput applications?

  • Methodological Answer: Implement process analytical technology (PAT), such as in-line FTIR, to monitor reaction progress in real time. Use design-of-experiment (DoE) frameworks to optimize parameters (e.g., catalyst concentration, mixing speed). Validate consistency through accelerated stability studies (40°C/75% RH for 6 months) and statistical process control (SPC) charts. Detailed batch records, including raw material certificates, are critical for quality assurance .

Methodological Notes

  • Data Contradiction Analysis: When conflicting data arise, apply the "weight of evidence" approach per EU regulations, prioritizing peer-reviewed studies over supplier data .
  • Reproducibility: Document all chemical sources (e.g., CAS 51067-85-7 for Methyl 2-hydroxydodecanoate analogs), storage conditions (-20°C for long-term stability), and instrument calibration protocols .
  • Ethical Reporting: Avoid non-reproducible methods from unverified sources (e.g., ). Use IUPAC nomenclature and cite primary literature in line with ICMJE standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.